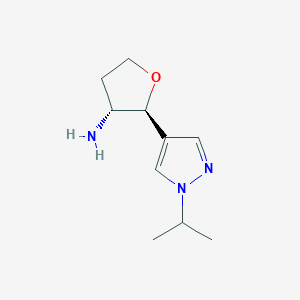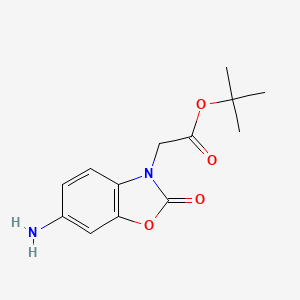
Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tetrahydrofuran ring, a pyrazole moiety, and an amine group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the pyrazole ring or reduce any oxides formed during oxidation.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Material Science: In the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(2S,3R)-2-(1-isopropyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine: can be compared with other chiral amines, pyrazole derivatives, and tetrahydrofuran-containing compounds.
Unique Features: The combination of the tetrahydrofuran ring, pyrazole moiety, and amine group in a chiral configuration makes this compound unique compared to others.
Highlighting Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(2S,3R)-2-(1-propan-2-ylpyrazol-4-yl)oxolan-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-6-8(5-12-13)10-9(11)3-4-14-10/h5-7,9-10H,3-4,11H2,1-2H3/t9-,10+/m1/s1 |
Clé InChI |
UEQYVPMKGQPTFU-ZJUUUORDSA-N |
SMILES isomérique |
CC(C)N1C=C(C=N1)[C@H]2[C@@H](CCO2)N |
SMILES canonique |
CC(C)N1C=C(C=N1)C2C(CCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3',6,6'-Tetraiodo-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B13641030.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)






![(4-((4'-Phenoxy-[1,1'-biphenyl]-4-yl)oxy)phenyl)boronic acid](/img/structure/B13641072.png)
![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-6-methanol](/img/structure/B13641080.png)

